2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide
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Overview
Description
2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a coumarin moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide can be achieved through a multi-step process involving the following key steps:
Synthesis of 4-methyl-2-oxochromen-7-amine: This intermediate can be synthesized by reacting 4-methylcoumarin with ammonia under specific conditions.
Formation of the amide bond: The 4-methyl-2-oxochromen-7-amine is then reacted with 2,4-dihydroxy-3,3-dimethylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would involve the use of large-scale reactors and purification equipment to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions
2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide involves its interaction with specific molecular targets and pathways. The compound’s coumarin moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxochromen-7-amine: A precursor in the synthesis of the target compound.
2,4-dihydroxy-3,3-dimethylbutanoic acid: Another precursor in the synthesis.
Coumarin derivatives: Compounds with similar coumarin moieties that exhibit diverse biological activities.
Uniqueness
2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide is unique due to its specific combination of functional groups and structural features. The presence of both the coumarin moiety and the amide linkage contributes to its distinct chemical properties and potential applications. This compound’s unique structure allows it to interact with a variety of molecular targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H24N2O6 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2,4-dihydroxy-3,3-dimethyl-N-[3-[(4-methyl-2-oxochromen-7-yl)amino]-3-oxopropyl]butanamide |
InChI |
InChI=1S/C19H24N2O6/c1-11-8-16(24)27-14-9-12(4-5-13(11)14)21-15(23)6-7-20-18(26)17(25)19(2,3)10-22/h4-5,8-9,17,22,25H,6-7,10H2,1-3H3,(H,20,26)(H,21,23) |
InChI Key |
QMSSTHIQHBHLMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCNC(=O)C(C(C)(C)CO)O |
Origin of Product |
United States |
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